molecular formula C12H15N5O2 B6612151 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine CAS No. 62195-00-0

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B6612151
CAS No.: 62195-00-0
M. Wt: 261.28 g/mol
InChI Key: YQLJCOZDGKWKSW-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a piperazine ring with a nitroimidazo-pyridine moiety, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine typically involves the nucleophilic substitution reaction of a suitable precursor with 4-methylpiperazine. One common method involves the bromination of a precursor compound followed by nucleophilic substitution with 4-methylpiperazine . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine stands out due to its unique combination of a nitroimidazo-pyridine moiety with a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-14-6-8-15(9-7-14)11-12(17(18)19)16-5-3-2-4-10(16)13-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLJCOZDGKWKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592533
Record name 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62195-00-0
Record name 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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